
Phd2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phd2-IN-1 is a potent and orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase 2 (PHD2). This compound has an IC50 value of 22.53 nM and is primarily used in research related to anemia . PHD2 is an enzyme that plays a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway, which is involved in cellular responses to low oxygen levels .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Phd2-IN-1 undergoes various chemical reactions, including hydroxylation and stabilization of HIF-α. Common reagents used in these reactions include oxygen, ferrous iron, and 2-oxoglutarate . The major products formed from these reactions are stabilized HIF-α and increased expression of erythropoietin (EPO) gene .
Wissenschaftliche Forschungsanwendungen
Phd2-IN-1 has a wide range of scientific research applications:
Chemistry: Used to study the modulation of PHD2 and its effects on HIF stabilization.
Biology: Investigated for its role in cellular oxygen homeostasis and hypoxic response.
Medicine: Explored as a potential therapeutic agent for anemia and other conditions related to hypoxia.
Industry: Utilized in high-throughput screening for the development of new PHD inhibitors.
Wirkmechanismus
Phd2-IN-1 inhibits PHD2, leading to the stabilization of HIF-α. Under normoxic conditions, PHD2 catalyzes the hydroxylation of HIF-α, marking it for proteasomal degradation. Inhibition of PHD2 prevents this degradation, allowing HIF-α to accumulate and activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism . The molecular targets of this compound include the oxygen-dependent degradation domains (ODDs) of HIF-α .
Vergleich Mit ähnlichen Verbindungen
Phd2-IN-1 is compared with other PHD inhibitors such as FG-2216, IOX2, and Roxadustat. These compounds also inhibit PHD2 but differ in their potency, selectivity, and pharmacokinetic properties . This compound is unique due to its high potency and oral bioavailability .
Similar Compounds
Eigenschaften
Molekularformel |
C21H23ClN4O5 |
|---|---|
Molekulargewicht |
446.9 g/mol |
IUPAC-Name |
2-[[5-[1-[2-(4-chloroanilino)acetyl]piperidin-4-yl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H23ClN4O5/c22-15-1-3-16(4-2-15)23-11-18(28)26-7-5-13(6-8-26)14-9-17(27)20(24-10-14)21(31)25-12-19(29)30/h1-4,9-10,13,23,27H,5-8,11-12H2,(H,25,31)(H,29,30) |
InChI-Schlüssel |
PNWJJULLNCIIMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC(=C(N=C2)C(=O)NCC(=O)O)O)C(=O)CNC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



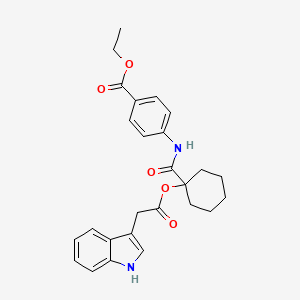
![[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12387629.png)
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12387637.png)

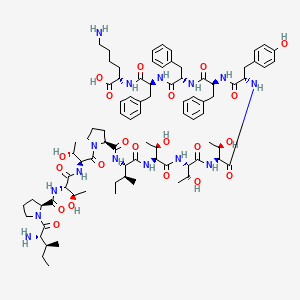
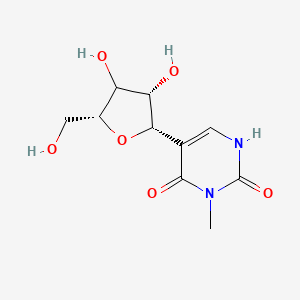
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
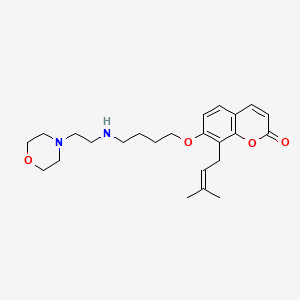
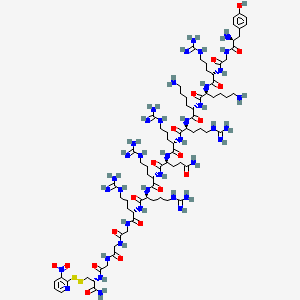
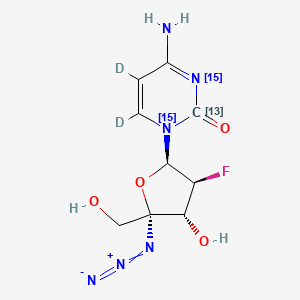

![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)
![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
